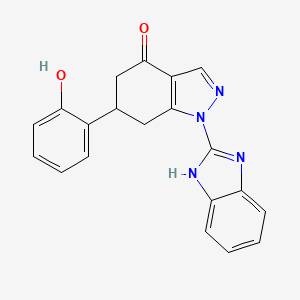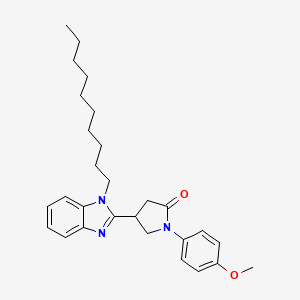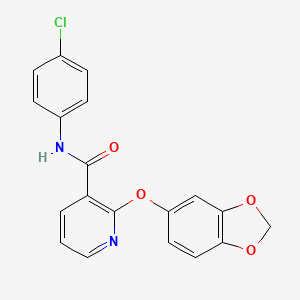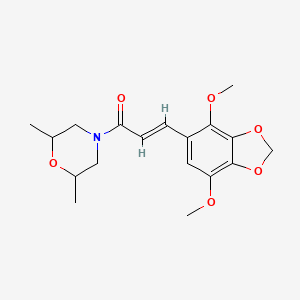![molecular formula C17H12BrN3S B11478323 3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)
3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can produce various substituted thienopyridine compounds with different functional groups.
Scientific Research Applications
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in materials science for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of microbial strains by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the cell membrane integrity and inhibits essential enzymes required for microbial survival.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-BROMOPHENYL)METHYLIDENE]AMINO-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-[(E)-(3-BROMOPHENYL)METHYLIDENE]AMINO-5-(4-DIMETHYLAMINOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE is unique due to its specific structural features, such as the thienopyridine core and the presence of both bromophenyl and methylideneamino groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H12BrN3S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylideneamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H12BrN3S/c1-10-7-11(2)21-17-15(10)16(14(8-19)22-17)20-9-12-3-5-13(18)6-4-12/h3-7,9H,1-2H3 |
InChI Key |
BHKGTFHOBVFBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C#N)N=CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11478249.png)
![N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11478252.png)



![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)
![6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11478258.png)
![7-[3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11478272.png)
![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11478273.png)
![methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11478278.png)
![5-(2-bromophenyl)-6-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11478284.png)
![7-(2,5-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478300.png)

